molecular formula C15H11FN4 B2681936 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone CAS No. 1429220-50-7

2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

Cat. No.: B2681936
CAS No.: 1429220-50-7
M. Wt: 266.279
InChI Key: SGOWWQCVOISXNM-DJKKODMXSA-N
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Description

2-Fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a fluorinated aromatic hydrazone derivative featuring a quinazolinyl moiety. Hydrazones are characterized by the -NH-N=C- functional group, which exhibits tautomerism and influences reactivity, stability, and biological interactions. The quinazolinyl group, a nitrogen-containing heterocycle, may contribute to π-π stacking interactions or hydrogen bonding in biological systems.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4/c16-13-7-3-1-5-11(13)9-19-20-15-12-6-2-4-8-14(12)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOWWQCVOISXNM-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=NC3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the condensation reaction between 2-fluorobenzenecarbaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted benzene derivatives.

Scientific Research Applications

2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity.

Comparison with Similar Compounds

Structural Analogs

The most closely related compound identified is 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone (CAS: 303148-68-7). Key structural differences include:

  • Substituents on the benzaldehyde moiety : Fluorine (2-position) vs. chlorine (4-position).
  • Quinazolinyl modifications : The target compound lacks the 2-(trifluoromethyl) group present in the analog.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Purity Key Substituents
2-Fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone Not provided* ~318.29 (est.) Unknown 2-F-benzaldehyde, 4-quinazolinyl
4-Chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone C₁₆H₁₀ClF₃N₄ 350.73 >90% 4-Cl-benzaldehyde, 2-CF₃-4-quinazolinyl

*Estimated molecular weight based on structural similarity.

The trifluoromethyl group in the analog increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. Chlorine’s larger atomic radius compared to fluorine could sterically hinder interactions at binding sites .

Tautomerism and Electronic Effects

Hydrazones exist in equilibrium between hydrazone (NH-N=C) and azo (N=N-C) tautomers. Evidence from similar compounds (e.g., compounds 6a-i in ) indicates that electron-withdrawing substituents (e.g., -F, -Cl) stabilize the hydrazone form due to increased resonance stabilization. The reaction constant (ρ = 1.8994) for pKa correlations in supports this, as values >0.75 are inconsistent with azo dominance. For the target compound, the 2-fluorine atom likely further stabilizes the hydrazone tautomer, enhancing planarity and conjugation .

Key Observations :

  • IR spectra of hydrazones (e.g., C=S stretch at 1243–1258 cm⁻¹, absence of νC=O at 1663–1682 cm⁻¹) confirm tautomeric preferences .
  • The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones () suggests analogous behavior in hydrazones, where electronic effects dominate tautomeric equilibrium .

Biological Activity

Chemical Structure and Properties

2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is characterized by its unique structure, which combines a fluorinated benzaldehyde moiety with a hydrazone linkage to a quinazoline derivative. This structural configuration is believed to contribute to its biological activity.

Molecular Formula

  • Molecular Formula : C13_{13}H10_{10}F1_{1}N3_{3}

Structural Features

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Hydrazone Linkage : This functional group is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone primarily involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazone formation can lead to the inhibition of certain enzymatic pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

Research has indicated that 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells suggests its potential as a chemotherapeutic agent.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory activity against Escherichia coli and Staphylococcus aureus.
    • Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for different bacterial strains:
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
  • Anticancer Studies :
    • In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability, with IC50 values ranging from 10 to 20 µM.
    • Table 2 presents the cytotoxicity results:
Cell LineIC50 (µM)
HeLa15
MCF-718

Conclusion of Findings

The data suggest that 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone holds promise as both an antimicrobial and anticancer agent. Its unique chemical structure enables interaction with biological targets, leading to significant biological activity.

Future Directions

Further research is warranted to:

  • Elucidate the precise molecular mechanisms underlying its biological effects.
  • Explore structure-activity relationships to optimize its efficacy and selectivity.
  • Conduct in vivo studies to assess pharmacokinetics and therapeutic potential in clinical settings.

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